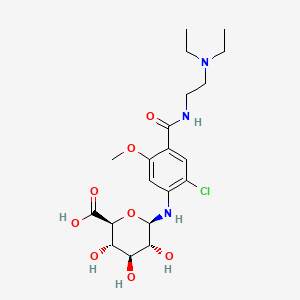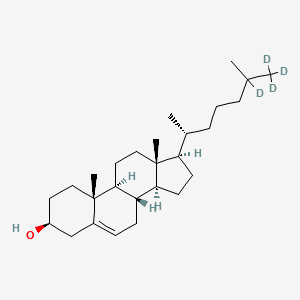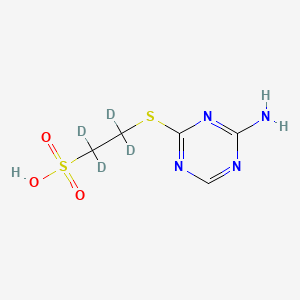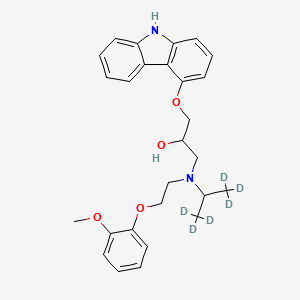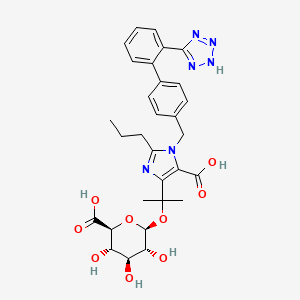
3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves the reaction of 6-ethoxybenzoic acid with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or ethyl acetate to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or ethers .
Aplicaciones Científicas De Investigación
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Industry: Used as a catalyst or reagent in industrial chemical processes
Mecanismo De Acción
The mechanism of action for 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Sulfonyl Bis-6-methoxybenzoic Acid Diethyl Ether
- 3,3’-Sulfonyl Bis-6-propoxybenzoic Acid Diethyl Ether
Uniqueness
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is unique due to its specific ethoxy functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
1391053-18-1 |
|---|---|
Fórmula molecular |
C22H26O8S |
Peso molecular |
450.502 |
Nombre IUPAC |
ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3 |
Clave InChI |
DAMHCCYDUXTGTD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC |
Sinónimos |
Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


